molecular formula C19H30N2 B14234644 N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine CAS No. 627520-22-3

N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine

Cat. No.: B14234644
CAS No.: 627520-22-3
M. Wt: 286.5 g/mol
InChI Key: PFWXMDNFEHQABX-UHFFFAOYSA-N
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Description

N’-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a phenylpropyl group, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclohexen-1-yl ethylamine and 3-phenylpropylamine separately. These intermediates are then reacted with ethane-1,2-diamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques, such as distillation and chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds in the cyclohexene ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • (2E)-N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-isopropylphenyl)acrylamide

Uniqueness

N’-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

627520-22-3

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C19H30N2/c1-3-8-18(9-4-1)12-7-14-20-16-17-21-15-13-19-10-5-2-6-11-19/h1,3-4,8-10,20-21H,2,5-7,11-17H2

InChI Key

PFWXMDNFEHQABX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNCCNCCCC2=CC=CC=C2

Origin of Product

United States

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